FAK-IN-7

Beschreibung

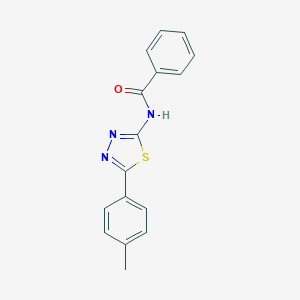

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methylphenyl group and at the 2-position with a benzamide moiety. The methyl group on the phenyl ring at the 5-position contributes to lipophilicity, which may influence bioavailability and target binding.

Eigenschaften

Molekularformel |

C16H13N3OS |

|---|---|

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |

InChI-Schlüssel |

SIHYHKOFZPWMHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FAK-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing focal adhesion kinase inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds. The production methods would also focus on cost-effectiveness and scalability to facilitate widespread use in research and clinical settings .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Mechanismen der Kinasehemmung zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln. In der Biologie wird this compound eingesetzt, um die Rolle der Fokaladhäsionskinase in verschiedenen zellulären Prozessen zu untersuchen, darunter Zellmigration, Adhäsion und Überleben.

In der Medizin wird this compound als potenzielles Therapeutikum zur Behandlung verschiedener Krebsarten untersucht. Seine Fähigkeit, die Fokaladhäsionskinase zu hemmen, macht es zu einem vielversprechenden Kandidaten für Kombinationstherapien, die darauf abzielen, das Tumorwachstum und die Metastasierung zu reduzieren. Zusätzlich wird this compound in präklinischen Studien verwendet, um seine Sicherheit und Wirksamkeit in Tiermodellen zu bewerten.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Fokaladhäsionskinase. Die Fokaladhäsionskinase ist ein Schlüsselfaktor bei der Übertragung von Signalen von der extrazellulären Matrix in das Zellplasma. Durch Hemmung der Fokaladhäsionskinase unterbricht this compound diese Signalwege, was zu einer reduzierten Zellhaftung, Migration und Proliferation führt. Diese Hemmung führt letztendlich zu einem verminderten Tumorwachstum und einer verminderten Metastasierung.

Zu den molekularen Zielstrukturen von this compound gehört die Kinasedomäne der Fokaladhäsionskinase, an die es bindet und die Phosphorylierung spezifischer Tyrosinreste verhindert. Diese Bindung hemmt die Aktivierung nachgeschalteter Signalwege, die an Zellüberleben und Proliferation beteiligt sind.

Wissenschaftliche Forschungsanwendungen

FAK-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of kinase inhibition and to develop new inhibitors with improved properties. In biology, this compound is employed to investigate the role of focal adhesion kinase in various cellular processes, including cell migration, adhesion, and survival .

In medicine, this compound is being explored as a potential therapeutic agent for treating various types of cancer. Its ability to inhibit focal adhesion kinase makes it a promising candidate for combination therapies aimed at reducing tumor growth and metastasis. Additionally, this compound is used in preclinical studies to evaluate its safety and efficacy in animal models .

Wirkmechanismus

FAK-IN-7 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is a key mediator in the transmission of signals from the extracellular matrix to the cell cytoplasm. By inhibiting focal adhesion kinase, this compound disrupts these signaling pathways, leading to reduced cell adhesion, migration, and proliferation. This inhibition ultimately results in decreased tumor growth and metastasis .

The molecular targets of this compound include the kinase domain of focal adhesion kinase, where it binds and prevents the phosphorylation of specific tyrosine residues. This binding inhibits the activation of downstream signaling pathways involved in cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Key analogs and their structural modifications are summarized below:

Table 1: Structural Analogs and Substituent Effects

Key Observations :

Key Observations :

- Microwave-assisted synthesis improves yields (75–85%) and reduces reaction times compared to conventional methods .

- Nitro and halogen substituents generally result in higher melting points (>250°C), correlating with crystalline stability .

Anticancer Activity

- The bromo-chloro derivative (Table 1) showed 100% protection in mortality assays, surpassing the base compound .

- N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3) induced apoptosis in cancer cells via caspase-3 activation (IC~50~ = 8.2 µM) .

Antimicrobial and Antifungal Activity

- N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives inhibited Candida albicans (zone of inhibition = 18–22 mm) .

- Methylthio-propyl derivatives (e.g., from ) showed MIC values of 2–4 µg/mL against Bacillus anthracis .

Antioxidant Activity

- Compound 9g scavenged ABTS•+ radicals at 85% efficiency (comparable to trolox) .

Biologische Aktivität

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound classified under the thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is primarily attributed to its interaction with various molecular targets involved in inflammation and cancer pathways.

- Molecular Targets : The compound may interact with specific enzymes or receptors that modulate inflammatory responses or cancer cell proliferation.

- Pathways Involved : It potentially inhibits key enzymes or signaling pathways that lead to reduced inflammation and tumor growth. For instance, studies have suggested its role in disrupting cell cycle progression in cancer cells .

Antimicrobial Activity

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented:

- Mechanism : Similar to other sulfonamides, it may inhibit bacterial growth by targeting essential metabolic pathways.

- Studies : Research indicates that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, outperforming certain conventional antibiotics in specific assays .

Anticancer Properties

The anticancer potential of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored through various in vitro studies:

- Cell Lines Tested : The compound has shown promising results against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- IC50 Values : In one study, derivatives of thiadiazole exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation. For example, a related thiadiazole derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours.

Synthesis Methods

The synthesis of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several key steps:

- Formation of Thiadiazole Ring : The initial step often includes the reaction of appropriate amines with thioketones or thiosemicarbazides to form the thiadiazole ring structure.

- Acylation : The benzamide moiety is introduced through acylation reactions using acyl chlorides or anhydrides under controlled conditions to yield the final product.

Study 1: Anticancer Activity

A recent study focused on synthesizing novel thiadiazole derivatives and assessing their anticancer activities. Among these derivatives, those similar to N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide were found to exhibit significant anti-proliferative effects against MCF-7 cells with minimal toxicity towards normal cells .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. Results indicated that compounds with a similar structure showed enhanced activity compared to standard treatments like Gentamicin and Ampicillin against E. coli and Pseudomonas aeruginosa .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Chlorine substitution on phenyl | Anticancer |

| N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Fluorine substitution on phenyl | Antimicrobial |

| 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene | Contains a sulfonamide group | Antimicrobial |

Q & A

Q. What are the standard synthetic protocols for N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves condensation of substituted thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, a two-step protocol may include:

- Step 1 : Formation of a 1,3,4-thiadiazole core via cyclization of 4-phenylbutyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ at 90°C under reflux .

- Step 2 : Benzamide coupling via nucleophilic acyl substitution using benzoyl chloride derivatives in pyridine or DMF .

Microwave-assisted synthesis can enhance reaction efficiency and yield . Purity is confirmed via TLC, and structural validation employs NMR, IR, and mass spectrometry .

Q. How is the structural integrity of this compound validated?

Key techniques include:

- NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and thiadiazole protons at δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–N bond at ~1.32 Å in the thiadiazole ring) and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 369.4 for methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate analogs) confirm molecular weight .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization strategies include:

- Catalyst selection : Mn(II) catalysts improve cyclization efficiency in thiadiazole formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates during benzamide coupling .

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 3 hours under reflux) .

Q. What computational methods are used to predict bioactivity?

- DFT calculations : Analyze electron density distribution (e.g., Fukui indices for nucleophilic/electrophilic sites) and vibrational spectra to correlate structure with antimicrobial activity .

- Molecular docking : Predict binding affinities to targets like bacterial PFOR enzymes (e.g., binding energy ≤ −8.5 kcal/mol for thiadiazole derivatives) .

Q. How do structural modifications influence pharmacological properties?

Q. How to resolve contradictions in bioactivity data across studies?

- Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Solubility adjustments : Co-solvents (e.g., DMSO ≤1% v/v) prevent precipitation in cell-based assays .

- Metabolite analysis : LC-MS identifies degradation products that may skew activity results .

Methodological Challenges

Q. What are the limitations in characterizing this compound’s stability?

- Hydrolytic degradation : The thiadiazole ring is susceptible to hydrolysis under alkaline conditions (pH >9), requiring pH-controlled storage .

- Photodegradation : UV-Vis studies show λmax shifts after prolonged light exposure, necessitating amber vials for long-term stability .

Q. How to design structure-activity relationship (SAR) studies?

- Analog synthesis : Replace the 4-methylphenyl group with halophenyl (e.g., 4-Cl) or heteroaryl (e.g., pyridyl) moieties .

- Bioisosteric replacements : Substitute the benzamide with sulfonamide groups to modulate target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.